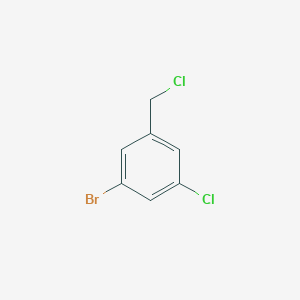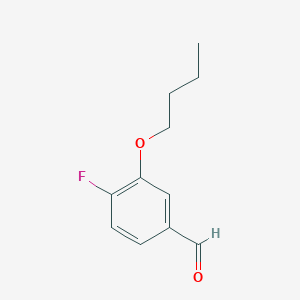
12-Bromododecane-1-thiol
概要
説明
12-Bromododecane-1-thiol is an organic compound with the molecular formula C12H25BrS. It belongs to the class of alkyl thiols, characterized by the presence of a thiol group (-SH) attached to a long carbon chain. The bromine atom is located at the 12th position of the dodecane chain, making it a unique compound with specific chemical properties and applications.
科学的研究の応用
12-Bromododecane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer for nanoparticles.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromododecane-1-thiol typically involves the reaction of 1-dodecanethiol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 12th position. The process can be summarized as follows:
Starting Material: 1-Dodecanethiol
Reagent: Bromine (Br2)
Solvent: An inert solvent such as carbon tetrachloride (CCl4)
Reaction Conditions: The reaction is conducted at room temperature with constant stirring to ensure uniform distribution of bromine.
The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 12th carbon of the dodecane chain to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous addition of bromine to a flowing stream of 1-dodecanethiol in the presence of an inert solvent.
化学反応の分析
Types of Reactions
12-Bromododecane-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiolates (RS-).
Oxidation Reactions: The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanethiol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents for thiol oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for bromine reduction.
Major Products Formed
Substitution: 12-Hydroxy-1-dodecanethiol, 12-Amino-1-dodecanethiol, 12-Alkylthio-1-dodecanethiol.
Oxidation: 1-Dodecanedisulfide, 1-Dodecanesulfonic acid.
Reduction: 1-Dodecanethiol.
作用機序
The mechanism of action of 12-Bromododecane-1-thiol involves its interaction with various molecular targets. The thiol group can form strong covalent bonds with metal ions and electrophiles, making it an effective ligand in coordination chemistry. The bromine atom can participate in substitution reactions, allowing the compound to modify other molecules selectively.
類似化合物との比較
Similar Compounds
1-Dodecanethiol: Lacks the bromine atom, making it less reactive in substitution reactions.
12-Bromo-1-dodecanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
1-Dodecanesulfonic acid: An oxidized form of 1-dodecanethiol with a sulfonic acid group.
Uniqueness
12-Bromododecane-1-thiol is unique due to the presence of both a thiol group and a bromine atom, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications.
特性
IUPAC Name |
12-bromododecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVVUUQQAXEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
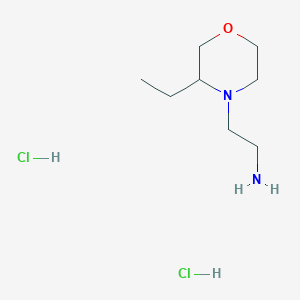
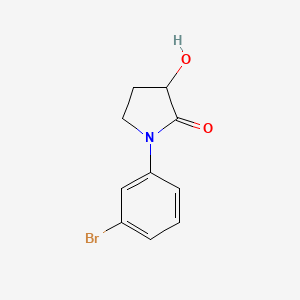
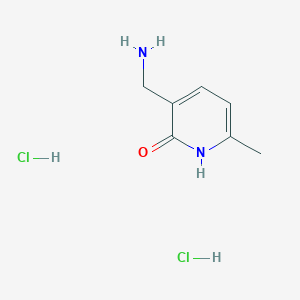
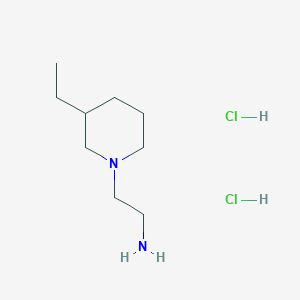
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

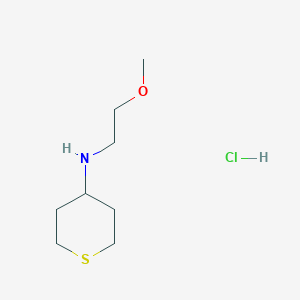
![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)
